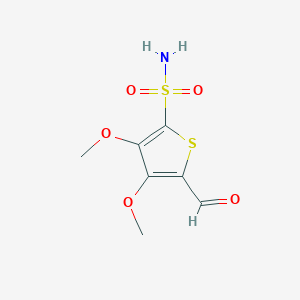

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide

Description

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is a thiophene-based heterocyclic compound featuring a sulfonamide (-SO2NH2) group at position 2, methoxy (-OCH3) groups at positions 3 and 4, and a formyl (-CHO) substituent at position 4. The sulfonamide group confers distinct electronic and solubility properties compared to ester derivatives, likely enhancing hydrogen-bonding capacity and biological activity .

Properties

IUPAC Name |

5-formyl-3,4-dimethoxythiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S2/c1-12-5-4(3-9)14-7(6(5)13-2)15(8,10)11/h3H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJMTUFZLUVTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1OC)S(=O)(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formylation: The formyl group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonamide reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Carboxy-3,4-dimethoxythiophene-2-sulfonamide.

Reduction: 5-Hydroxymethyl-3,4-dimethoxythiophene-2-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with molecular targets and pathways. The formyl group and sulfonamide moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Functional Groups : The sulfonamide derivative replaces the carboxylate ester (-COOCH3) with a sulfonamide (-SO2NH2), increasing polarity and acidity due to the strong electron-withdrawing nature of the sulfonamide group.

- Synthetic Routes : Methyl 5-formyl-3,4-dimethoxythiophene-2-carboxylate is synthesized via selective reduction–oxidation of dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate. Its sulfonamide analog would require sulfonation and amidation steps, which may involve harsher reagents (e.g., chlorosulfonic acid and ammonia) .

- Applications : The carboxylate derivative serves as a precursor for BODIPY fluorophores, which are used in imaging and sensing. The sulfonamide variant might exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capability .

Table 1: Comparison with Methyl 5-Formyl-3,4-dimethoxythiophene-2-carboxylate

Comparison with Ethyl 5-Formyl-3,4-dimethylpyrrole-2-carboxylate ()

Heterocycle and Substituent Variations

- Core Structure: The pyrrole derivative () features a nitrogen-containing heterocycle, whereas the thiophene-based compounds contain sulfur.

- Substituents: The methyl groups in the pyrrole derivative (positions 3 and 4) vs. methoxy groups in the thiophene analogs influence steric bulk and electron-donating effects.

- Crystallography : Ethyl 5-formyl-3,4-dimethylpyrrole-2-carboxylate forms a stable crystal lattice via N—H⋯O and C—H⋯S interactions. The sulfonamide derivative’s crystal structure would likely emphasize N—H⋯O/S hydrogen bonds due to the -SO2NH2 group .

Table 2: Comparison with Ethyl 5-Formyl-3,4-dimethylpyrrole-2-carboxylate

Research Findings and Implications

- Reactivity : The formyl group in all three compounds enables condensation reactions (e.g., with amines or hydrazines), but the sulfonamide’s electron-withdrawing nature may slow nucleophilic additions compared to carboxylate esters .

- Biological Activity : Sulfonamides are historically significant as antibiotics and enzyme inhibitors. The target compound’s methoxy groups could enhance membrane permeability, while the sulfonamide may target carbonic anhydrases or proteases .

- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than pyrroles, making the sulfonamide variant suitable for high-temperature applications (e.g., polymer additives) .

Biological Activity

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with formyl and dimethoxy groups, alongside a sulfonamide functionality. The presence of these groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity: The sulfonamide group can mimic substrates or intermediates in enzymatic reactions, potentially inhibiting key enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways: The compound may influence signaling pathways such as NF-κB activation, which plays a crucial role in immune responses and inflammation .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Studies have indicated that thiophene derivatives can reduce the production of pro-inflammatory cytokines .

Case Studies

-

Study on Sulfamoyl Derivatives:

A study explored the structure-activity relationship (SAR) of sulfamoyl compounds, highlighting that modifications at specific positions can enhance biological activity. The findings suggest that similar modifications to this compound could lead to increased potency against inflammatory targets . -

Immunomodulatory Effects:

In murine models, compounds structurally related to this compound were tested as co-adjuvants in vaccination studies. These studies demonstrated enhanced immune responses when combined with established adjuvants, indicating the potential for this compound in vaccine formulations .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves sequential functionalization of a thiophene core. Key steps include:

- Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position .

- Sulfonylation: React with chlorosulfonic acid under controlled temperatures (0–5°C) to install the sulfonyl chloride group, followed by amidation with ammonia or amines .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize yields by maintaining anhydrous conditions and inert atmospheres during sulfonylation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) .

- IR Spectroscopy: Identify S=O stretches (1150–1300 cm⁻¹) and formyl C=O (1680–1720 cm⁻¹) .

- Purity Assessment:

- HPLC-UV: Use a C18 column with isocratic elution (acetonitrile/water) to achieve ≥95% purity .

- Elemental Analysis: Validate empirical formula (e.g., C₈H₁₀N₂O₅S₂) .

Q. How does the electronic nature of the formyl group influence the reactivity of this compound?

- Methodological Answer: The electron-withdrawing formyl group directs electrophilic substitution to the α-position of the thiophene ring. For nucleophilic reactions (e.g., condensation with hydrazines), protect the formyl group as an acetal under basic conditions (e.g., ethylene glycol, p-TsOH) to prevent side reactions. Reactivity modulation is critical for synthesizing Schiff base derivatives .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in biological activity data across assays?

- Methodological Answer:

- Orthogonal Assays: Compare enzyme inhibition (e.g., carbonic anhydrase) with cell viability assays (MTT) to rule off-target effects .

- Solubility Controls: Use DMSO stock solutions (≤0.1% v/v) and confirm compound stability via LC-MS .

- Statistical Validation: Apply ANOVA to triplicate datasets and exclude outliers. Confirm target engagement using surface plasmon resonance (SPR) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer:

- Substituent Variation: Replace methoxy groups with halogens (e.g., Cl, F) to improve lipophilicity, or introduce carboxamide bioisosteres to enhance H-bonding .

- Activity Testing: Screen derivatives against disease-relevant targets (e.g., kinases) and correlate structural features (e.g., logP, polar surface area) with IC₅₀ values using QSAR models .

Q. What computational strategies predict the binding mode of this compound with target proteins?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock into crystal structures (e.g., PDB: 1JD0). Prioritize poses with sulfonamide oxygen interacting with Zn²⁺ in metalloenzymes .

- MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bond occupancy and RMSD values .

- QM/MM Calculations: Evaluate charge transfer between the formyl group and active-site residues (e.g., His94 in carbonic anhydrase) .

Notes on Data Sources

- Experimental details (e.g., NMR, HPLC) adhere to standardized reporting in chemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.